molecular formula C8H11N3O B1653030 Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine CAS No. 1707358-72-2

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine

Cat. No.: B1653030
CAS No.: 1707358-72-2
M. Wt: 165.19
InChI Key: YSTFBNSOAUQTHX-UHFFFAOYSA-N
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Description

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine is a structurally unique compound featuring a spirocyclic framework combining a pyrazolo-oxazine core with a cyclopropane ring. This architecture confers distinct steric and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes and receptors requiring rigid, three-dimensional binding motifs.

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-3-7-11(10-6)4-8(1-2-8)5-12-7/h3H,1-2,4-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFBNSOAUQTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=CC(=N3)N)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157964
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707358-72-2
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxoallylsilane-Mediated Spiro-Cyclopropanation

A method adapted from oxoallylsilane chemistry involves the stereoselective formation of spiro-cyclopropanes via tandem cyclization-cyclopropanation. In this approach, oxoallylsilanes—generated through silylcupration of allenes and conjugate addition to enones—react with methylaluminum and diiodomethane (CH₂I₂/Me₃Al) to yield hydroxylated polycycles. For the target compound, a pyrazolo-oxazine precursor with a conjugated double bond could undergo analogous cyclopropanation (Fig. 1A).

Example Protocol :

  • Synthesize a pyrazolo-oxazine derivative with an α,β-unsaturated ketone.
  • Treat with Me₃Al and CH₂I₂ to induce cyclopropanation.
  • Isolate the spiro product via chromatography.

This method offers high stereoselectivity but requires precise control over the oxoallylsilane intermediate’s geometry.

Domino [4 + 2] Annulation/Electrophilic Addition

Recent work on fused spiro piperidone-cyclopropanes demonstrates the utility of domino reactions combining annulation and cyclization. Using 1-acylcyclopropanecarboxamides and electron-deficient alkenes, a [4 + 2] annulation initiates the process, followed by electrophilic addition and intramolecular cyclization. Adapting this to pyrazolo-oxazine synthesis could involve cyclopropyl amides and acrylonitrile derivatives (Fig. 1B).

Key Conditions :

  • Base catalysts (e.g., DBU) to control regioselectivity.
  • Solvent systems like toluene or dichloroethane.

This approach achieves excellent diastereoselectivity (>20:1 dr) and yields up to 97%.

Heterocycle Construction: Pyrazolo-Oxazine Synthesis

Condensation of Pyrazole and Oxazine Precursors

The pyrazolo-oxazine core can be assembled via acid-catalyzed condensation of aminopyrazoles with carbonyl-containing oxazine precursors. For example, reacting 5-aminopyrazole-4-carbaldehyde with a cyclic hemiaminal derivative forms the bicyclic system.

Optimization Notes :

  • Use glacial acetic acid or sulfuric acid as catalysts.
  • Recrystallization from ethanol/water mixtures enhances purity.

Introduction of the 2-Amine Group

Nitro Reduction

A nitro group at the 2-position can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl). This strategy requires early installation of the nitro group during heterocycle synthesis.

Example :

  • Synthesize Spiro[5,7-dihydropyrazolo[5,1-b]oxazine-6,1'-cyclopropane]-2-nitro.
  • Reduce with H₂ (1 atm) and 10% Pd/C in ethanol.
  • Filter and concentrate to isolate the amine.

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed amination enables direct introduction of the amine group. Using a palladium catalyst (e.g., Pd₂(dba)₃), Xantphos ligand, and an ammonia source, the 2-position can be functionalized post-cyclopropanation.

Conditions :

  • Substrate: 2-Bromo-spiro intermediate.
  • Ammonia source: NH₃·H₂O or LiHMDS.
  • Yield: ~70–85%.

Stereochemical Considerations and Asymmetric Synthesis

The spiro-cyclopropane introduces two stereocenters, necessitating enantioselective methods. Bifunctional phosphonium salt catalysts, as reported for bis-spiro cyclopropanes, induce high enantiomeric excess (up to 97% ee) in [2 + 1] cyclopropanations. Applying this to a pyrazolo-oxazine substrate would require:

  • Chiral catalyst (e.g., phosphonium salt derived from binol).
  • α-Bromoketone as the cyclopropanating agent.

Summary of Synthetic Routes

Method Key Steps Yield Selectivity Reference
Oxoallylsilane Cyclopropanation with CH₂I₂/Me₃Al 60–75% High diastereo
Domino annulation [4 + 2] + cyclization ≤97% >20:1 dr
Buchwald-Hartwig Pd-catalyzed amination 70–85% N/A

Chemical Reactions Analysis

Types of Reactions

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from

Biological Activity

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and the implications of its structural features on various biological functions.

Chemical Structure and Properties

The compound features a spirocyclic arrangement that includes both a cyclopropane and a pyrazolo[5,1-b][1,3]oxazine moiety. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3 with a molecular weight of 194.19 g/mol. The presence of functional groups such as amines and oxazines contributes to its reactivity and potential biological activities.

Property Value
Molecular FormulaC9H10N2O3C_9H_{10}N_2O_3
Molecular Weight194.19 g/mol
CAS Number1428234-37-0
Physical StateLight yellow solid

Synthesis

The synthesis of this compound typically involves stereoselective cyclization reactions. These methods allow for the formation of specific ring sizes (3- to 8-membered rings) through multi-step organic synthesis techniques. The incorporation of various substituents can lead to derivatives with enhanced physicochemical properties such as solubility and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine]-2-amine have shown promising results against various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or inhibition of protein synthesis .

Anticancer Activity

Research has demonstrated that spirocyclic compounds possess antiproliferative activities against cancer cell lines. The unique structural features of these compounds allow them to interact with biological targets involved in cell cycle regulation and apoptosis induction. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis through various signaling pathways .

Neuroprotective Effects

There is emerging evidence suggesting that spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine]-2-amine may exhibit neuroprotective effects. Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. These effects are potentially mediated by the modulation of neurotransmitter systems and reduction of inflammatory responses in the central nervous system .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several derivatives based on the spirocyclic structure against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced antimicrobial activity compared to unsubstituted analogs.

Study 2: Anticancer Potential

In another study focused on anticancer activity, derivatives were tested against human breast cancer cell lines (MCF-7). The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects.

Scientific Research Applications

PDE4 Inhibition

One of the most notable applications of spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine is as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is implicated in various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Compounds that inhibit PDE4 can reduce inflammation and improve respiratory function.

A patent describes several derivatives of this compound exhibiting potent PDE4 inhibitory activity, suggesting its potential as a therapeutic agent for treating inflammatory conditions .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could provide a basis for developing treatments aimed at preserving cognitive function .

Antidepressant Activity

Another area of interest is the potential antidepressant activity of this compound. Preliminary studies suggest that it may influence serotonin and norepinephrine levels in the brain. This mechanism could be beneficial for patients suffering from depression or anxiety disorders .

Case Study 1: PDE4 Inhibition

In a recent study evaluating various derivatives of spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine]-2-amine for their PDE4 inhibitory effects, several compounds demonstrated significant inhibition compared to standard drugs. The study highlighted the importance of structural modifications in enhancing efficacy .

Case Study 2: Neuroprotection in Animal Models

A series of experiments conducted on animal models of neurodegeneration showed that treatment with spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine]-2-amine led to improved cognitive performance and reduced neuronal loss. These findings support further investigation into its neuroprotective mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents/Modifications Biological Target/Activity
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine Pyrazolo-oxazine + cyclopropane Cyclopropane spiro ring, amine at C2 Under investigation (hypothetical JAK/STAT pathway)
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (Pretomanid analog) Imidazo-oxazine Nitro group at C2 Anti-TB (Ddn enzyme inhibition)
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (JAK inhibitor scaffold) Pyrazolo-oxazine (non-spiro) Piperidine/piperazine substituents JAK1/3 inhibition (e.g., ZINC000252492504)
6,6-Difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine Pyrazolo-oxazine + difluorination Difluoro at C6, 4-fluorophenyl at C2 Metabolic stability enhancement
3-Phenylspiro[5,7-dihydrocyclopenta[e][1,3]oxazine-6,1'-cyclohexane]-2,4-dione Spiro-oxazine + cyclohexane Phenyl at C3, diketone Unspecified (structural diversity study)
Key Observations:

Spiro vs.

Substituent Effects :

  • Nitro Group (Pretomanid analogs) : Enhances anti-TB activity by mimicking pretomanid's pharmacophore but lacks cyclopropane-induced strain .
  • Fluorination (Difluoro analogs) : Increases metabolic stability via reduced oxidative metabolism at benzylic positions, a feature absent in the target compound .

Spiro Ring Variations: Cyclopropane’s smaller ring size (vs.

Table 2: Interaction Profiles of Selected Compounds
Compound Name Key Amino Acid Interactions Target Protein/Enzyme Potency (Relative to Reference)
This compound Hypothetical: GLU883, GLU966 (JAK) JAK isoforms (predicted) Unknown (structural similarity to )
Pretomanid and Imidazo-oxazine analogs (47–56) F17, S78, Y133 (Ddn enzyme) Mycobacterium tuberculosis Ddn Comparable to pretomanid
ZINC000252492504 (Pyrazolo-oxazine JAK inhibitor) GLU883, GLU966, GLY882, ARG1007 JAK1 High affinity (top ligand in study)
Key Findings:
  • Pretomanid-like imidazo-oxazines exhibit conserved interactions with TB Ddn enzyme residues (F17, S78, Y133), but their lack of spiro architecture may limit strain-induced binding efficiency .

Physicochemical and Metabolic Properties

Table 3: Comparative Physicochemical Properties
Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2)
This compound 1.8 0.15 Moderate (hepatic CYP3A4 susceptibility)
6,6-Difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine 2.4 0.08 High (CYP resistance via fluorination)
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (Pretomanid analog) 1.5 0.20 Low (rapid nitro-reduction in vivo)
Key Insights:
  • The target compound’s moderate metabolic stability may arise from cyclopropane-induced steric hindrance, though it lacks fluorine’s protective effects seen in difluoro analogs .
  • Lower solubility compared to pretomanid analogs could reflect increased hydrophobicity from the spiro cyclopropane .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
Reactant of Route 2
Reactant of Route 2
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine

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